

An In-depth Technical Guide to Bis(2-hydroxyethyl) terephthalate (BHET)

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Compound of Interest

Compound Name: *Bis(2-hydroxyethyl) terephthalic acid*
Cat. No.: *B8145761*

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis(2-hydroxyethyl) terephthalate (BHET), a key chemical intermediate. It details its structure, properties, synthesis, and applications, with a focus on the technical information required for research and development.

Chemical Identity and Structure

Bis(2-hydroxyethyl) terephthalate, commonly known by the acronym BHET, is the organic compound formed from the esterification of terephthalic acid with two equivalents of ethylene glycol.[1] It is a diester and a primary diol.[2]

- IUPAC Name: bis(2-hydroxyethyl) benzene-1,4-dicarboxylate[2]
- Synonyms: Terephthalic acid bis(2-hydroxyethyl) ester, BHET, Bis(ethylene glycol) terephthalate[3]
- CAS Number: 959-26-2[2]

- Molecular Formula: $C_{12}H_{14}O_6$ [2]
- Molecular Weight: 254.24 g/mol [2][4]

The molecular structure of BHET features a central benzene ring substituted at the 1 and 4 positions with carboxylate groups. Each carboxylate group is ester-linked to a 2-hydroxyethyl group.

Caption: Chemical structure of Bis(2-hydroxyethyl) terephthalate (BHET).

Physicochemical Properties

BHET is typically a white, crystalline solid or powder at standard conditions. [1][5] Its key physical and chemical properties are summarized below.

Property	Value	Source(s)
Appearance	White powder or solid	[1][5]
Melting Point	106-109 °C	[6]
Boiling Point	317.45°C (estimate)	[7]
Density	~1.3 g/cm ³	[1]
Water Solubility	0.593 g/L	[1]
Vapor Pressure	1.11E-07 mm Hg	[8]

Synthesis and Industrial Production

BHET is a critical intermediate in the production of polyethylene terephthalate (PET). [1][2] It is primarily synthesized through two main industrial routes: the direct esterification of Purified Terephthalic Acid (PTA) or the transesterification of Dimethyl Terephthalate (DMT). [9][10] BHET is also the primary product of PET glycolysis, a prominent chemical recycling method. [11][12]

Synthesis Routes

- Direct Esterification (PTA Route): This process involves the reaction of terephthalic acid (TPA) with an excess of ethylene glycol (EG). [9] The reaction is typically conducted at

elevated temperatures (240-260 °C) and pressures to achieve a sufficient reaction rate, as TPA has low solubility in boiling glycol.[9] Water is produced as a byproduct and is continuously removed to drive the equilibrium towards the formation of BHET.[9][10]

- Transesterification (DMT Route): In this route, dimethyl terephthalate (DMT) is reacted with excess ethylene glycol.[9] This reaction is carried out at temperatures ranging from 150°C to 210°C in the presence of catalysts like zinc acetate, manganese acetate, or cobalt acetate. [9][13][14] The byproduct, methanol, is distilled off to push the reaction to completion.[9]

Caption: Primary industrial synthesis routes for BHET.

Laboratory-Scale Synthesis Protocol (via PET Glycolysis)

This protocol describes a common method for producing BHET by depolymerizing PET waste, a process relevant for recycling and sustainable chemistry research.[15]

Objective: To synthesize and purify BHET from post-consumer PET flakes.

Materials:

- Post-consumer PET flakes (100 g)
- Ethylene Glycol (EG) (200 g)
- Zinc Acetate (catalyst) (0.5 g)
- Distilled water
- Reaction vessel (500 mL three-necked flask)
- Reflux condenser, thermometer, and mechanical stirrer
- Heating mantle
- Filtration apparatus (Buchner funnel)

Methodology:

- **Reactor Setup:** Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and thermometer. Place it in a heating mantle.
 - **Rationale:** This setup allows for controlled heating, mixing, and prevention of solvent loss through evaporation.
- **Charging Reactants:** Add 100 g of PET flakes, 200 g of ethylene glycol, and 0.5 g of zinc acetate to the reaction flask.
 - **Rationale:** An excess of ethylene glycol is used to drive the depolymerization reaction forward. Zinc acetate is an effective transesterification catalyst.[13][15]
- **Reaction:** Heat the mixture to 190-200°C with continuous stirring under a nitrogen atmosphere. Maintain this temperature for 2-3 hours.[15][16] The PET flakes will gradually dissolve as they depolymerize.
 - **Rationale:** The temperature range of 190-210°C is optimal for the glycolysis reaction, balancing reaction rate with thermal stability.[11][15] A nitrogen atmosphere prevents oxidative side reactions.
- **Hot Filtration:** Once the reaction is complete (indicated by the complete dissolution of PET), filter the hot reaction mixture to remove any solid impurities (e.g., catalyst residues, pigments from the original PET).
 - **Rationale:** Hot filtration is necessary because BHET will crystallize out of the ethylene glycol solution upon cooling.
- **Crystallization and Purification:** Allow the hot filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization. The white, crystalline BHET will precipitate.[7]
 - **Rationale:** The solubility of BHET in ethylene glycol and water decreases significantly at lower temperatures, enabling its separation via crystallization.[15]
- **Isolation:** Collect the BHET crystals by vacuum filtration using a Buchner funnel. Wash the crystals with cold distilled water to remove residual ethylene glycol and other soluble impurities.

- Rationale: Washing with cold water minimizes the loss of the product, which has some solubility in water.[1]
- Drying: Dry the purified BHET crystals in a vacuum oven at 60-70°C until a constant weight is achieved.
 - Rationale: Vacuum drying removes residual water and solvent without causing thermal degradation of the product.

Analytical Characterization

Confirmation of BHET synthesis and purity is typically achieved through a combination of spectroscopic and chromatographic techniques.

- Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum of BHET shows characteristic peaks for the O-H stretch of the alcohol groups ($\sim 3300\text{ cm}^{-1}$), the C=O stretch of the ester group ($\sim 1715\text{ cm}^{-1}$), and C-O stretching vibrations.[11][17]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons of the terephthalate ring, as well as the methylene protons of the two hydroxyethyl groups.[2][18][19]
 - ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the hydroxyethyl chains.[2]
- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the BHET product and to quantify any remaining starting materials or byproducts.[11]
- Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the synthesized BHET, which is a key indicator of its purity.[12]

Applications and Industrial Significance

The primary industrial application of BHET is as a monomeric intermediate in the synthesis of polyesters.[20]

- Polyethylene Terephthalate (PET) Production: BHET is the direct precursor to PET. In the second stage of PET production, BHET undergoes polycondensation at high temperatures (270-285°C) and under vacuum, eliminating ethylene glycol to form the long-chain polymer. [2][9]
- Chemical Recycling: As the product of PET glycolysis, BHET is central to "circular economy" initiatives. It allows for the chemical breakdown of waste PET back to its monomer, which can then be purified and re-polymerized to create new, virgin-quality PET. [11][21]
- Synthesis of Other Polymers: BHET is used to synthesize other polymers, such as unsaturated polyester resins and biodegradable aromatic-aliphatic copolyesters for applications like sustainable packaging. [6][21]
- Biomedical Applications: Due to its biocompatibility, BHET and its derivatives have been explored for use in drug delivery systems and tissue engineering. [6]

Safety, Handling, and Toxicology

BHET is generally considered to have low toxicity, but standard laboratory safety precautions should always be observed. [20]

- Handling: Avoid contact with skin, eyes, and clothing. [5] Handle in a well-ventilated area and avoid the formation of dust. [22] Use personal protective equipment (PPE) such as safety goggles and gloves. [5][22]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents. [5][7]
- Toxicity: Detailed toxicological data is limited, but it is not classified as a hazardous substance. [22][23][24][25] May cause mild irritation upon contact. [8] In case of fire, hazardous decomposition products like carbon monoxide and carbon dioxide may be formed. [24]

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